molecular formula C12H7Cl2F3N2O B1318082 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 73265-16-4

3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1318082
CAS No.: 73265-16-4
M. Wt: 323.09 g/mol
InChI Key: GMZXCDHIZIETOL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a halogenated aniline derivative featuring a pyridinyloxy substituent with a trifluoromethyl group. Its molecular formula is C₁₂H₇Cl₂F₃N₂O, and it is characterized by:

  • Two chlorine atoms at the 3- and 5-positions of the aniline ring.
  • A 5-(trifluoromethyl)pyridin-2-yloxy group at the 4-position.

This compound is classified as a fluorinated specialty chemical, often used in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances stability and bioavailability .

Properties

IUPAC Name

3,5-dichloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O/c13-8-3-7(18)4-9(14)11(8)20-10-2-1-6(5-19-10)12(15,16)17/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZXCDHIZIETOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OC2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515305
Record name 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73265-16-4
Record name 3,5-Dichloro-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73265-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves several steps. One common synthetic route includes the reaction of 3,5-dichloroaniline with 5-(trifluoromethyl)pyridin-2-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through nucleophilic aromatic substitution, where the hydroxyl group of the pyridine derivative displaces a chlorine atom on the aniline ring.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and catalytic processes to enhance efficiency and scalability .

Scientific Research Applications

3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, identified by CAS number 73265-16-4, is a compound with a range of applications primarily in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure allows for various functionalities, making it a subject of interest in scientific research.

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Weight : 323.09 g/mol
  • Molecular Formula : C12H7Cl2F3N2O
  • IUPAC Name : 3,5-dichloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
  • SMILES Notation : Nc1cc(Cl)c(Oc2ccc(cn2)C(F)(F)F)c(Cl)c1

These properties contribute to its reactivity and potential applications in various fields.

Pharmaceutical Applications

This compound has been explored for its potential use as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively, which is crucial for drug development. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them suitable candidates for pain management therapies.

Agrochemical Uses

In the agrochemical sector, this compound has been investigated for its pesticidal properties. It acts as an effective herbicide and insecticide due to its ability to disrupt biological processes in target organisms. Studies have shown that it can be used to develop formulations that enhance crop yield by controlling pest populations while minimizing environmental impact.

Material Science

The compound's unique chemical characteristics also lend themselves to applications in material science. It can be used as a precursor for synthesizing advanced materials such as polymers and coatings with enhanced thermal stability and chemical resistance. These materials are beneficial in various industrial applications, including electronics and protective coatings.

Cosmetic Formulations

Recent studies have highlighted the potential of incorporating this compound into cosmetic formulations due to its stability and skin compatibility. Research indicates that it can enhance the moisturizing properties of topical products while providing antimicrobial benefits.

Case Study 1: Pharmaceutical Development

A study conducted on the synthesis of derivatives of this compound demonstrated its efficacy as a potential anti-inflammatory agent. The research involved testing various analogs for their biological activity against inflammatory markers in vitro, showing promising results that warrant further investigation into their therapeutic applications.

Case Study 2: Agrochemical Efficacy

In agricultural research, field trials were performed using formulations containing this compound to assess its effectiveness against common pests in maize crops. The results indicated a significant reduction in pest populations compared to untreated controls, supporting its use as a viable agrochemical product.

Case Study 3: Material Properties

A collaborative study between material scientists explored the use of this compound in creating high-performance coatings. The findings revealed that coatings derived from this compound exhibited superior resistance to solvents and mechanical abrasion, making them suitable for industrial applications where durability is critical.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The table below compares the target compound with key analogues:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline Not provided C₁₂H₇Cl₂F₃N₂O 323.10 Dichloro, trifluoromethylpyridinyloxy High lipophilicity (inferred)
3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline 1581304-46-2 C₁₀H₆Cl₃N₃O 290.54 Trichloro, pyridazinyloxy Likely lower stability vs. CF₃
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline 1203656-90-9 C₁₄H₈ClF₃N₃O 341.68 Difluoro, pyrrolopyridinyloxy Enhanced π-π stacking potential
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline Not provided C₁₁H₆Cl₂F₃N₃ 298.08 Pyrimidine core, trifluoromethyl Shorter HPLC retention (0.82 min)
Key Observations:

Trifluoromethyl vs. Chlorine Substituents: The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to the trichloro analogue (CAS 1581304-46-2) .

Heterocyclic Core Variations :

  • Pyrimidine-based analogues (e.g., 2-(5,6-dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline) exhibit lower molecular weights and shorter HPLC retention times, suggesting higher polarity .
  • Pyrrolopyridine derivatives (e.g., CAS 1203656-90-9) feature fused ring systems, which may enhance binding affinity via π-π interactions but increase synthetic complexity .

Fluorine vs.

Biological Activity

3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline, also known by its CAS number 73265-16-4, is a synthetic compound with significant biological activity. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H6Cl3F3N2OC_{12}H_6Cl_3F_3N_2O, with a molecular weight of approximately 357.54 g/mol. Its structure includes two chlorine atoms and a trifluoromethyl group, which contribute to its unique biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for pest survival, such as chitin synthase and acetylcholinesterase, which are essential for the nervous system function in insects .
  • Receptor Binding : Research indicates that it may bind to various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antiproliferative Effects

Studies have demonstrated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have been tested against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell growth .

Agrochemical Applications

This compound is utilized in the development of agrochemicals due to its ability to disrupt biological processes in pests. Its efficacy as an insecticide has been documented, particularly in formulations targeting specific pests through hormonal disruption or metabolic interference .

Case Studies

  • Insecticidal Activity : A study highlighted the effectiveness of this compound as an insecticide against common agricultural pests. The compound demonstrated significant mortality rates at low concentrations, indicating high potency and potential for use in integrated pest management strategies.
  • Anticancer Properties : Research involving derivatives of this compound revealed that certain analogs exhibited strong antiproliferative effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and inhibition of key signaling proteins involved in cell survival .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}anilineSimilar structure with additional chlorineModerate insecticidal activity
3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}anilineLacks dichloro substitutionWeaker receptor binding affinity

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